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Tie2 kinase inhibitor 1 - 948557-43-5

Tie2 kinase inhibitor 1

Catalog Number: EVT-285322
CAS Number: 948557-43-5
Molecular Formula: C26H21N3O2S
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[4-(6-methoxy-2-naphthalenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine is a member of imidazoles.

Rebastinib

Compound Description: Rebastinib is a potent, orally bioavailable, small molecule inhibitor of the receptor tyrosine kinases TIE2 and ABL1. [, , ] It exhibits a significantly higher potency for TIE2 compared to BCR-ABL. [] Rebastinib effectively reduces primary tumor growth and lung metastasis in preclinical models, especially when combined with anti-tubulin agents like paclitaxel. [, , ] Mechanistically, rebastinib disrupts the tumor microenvironment by decreasing TIE2-expressing macrophages, thereby inhibiting tumor cell intravasation and subsequent metastasis. [, ]

CE-245,677

Compound Description: CE-245,677 is a potent, reversible, dual inhibitor of both TIE2 and TrkA/B kinases, exhibiting nanomolar cellular IC50 values. [] This compound displays high selectivity for TIE2 and TrkA/B, demonstrating more than 100-fold selectivity against a range of other angiogenic receptor tyrosine kinases, including KDR, PDGFR, and FGFR. [] Moreover, CE-245,677 exhibits favorable pharmacokinetic properties, demonstrating good oral absorption in rat studies. []

PF-371,989

Compound Description: PF-371,989 is another dual inhibitor of TIE2 and Trk kinases identified alongside CE-245,677. [] This compound exhibits potent inhibitory activity against both kinases and was selected for further preclinical evaluation due to its promising ADME properties. []

3,21-Dioxo-olean-18-en-oic acid

Compound Description: Isolated from the plant Acacia aulacocarpa, 3,21-dioxo-olean-18-en-oic acid is a naturally occurring triterpene that acts as a TIE2 kinase inhibitor. [] It also demonstrates modest inhibitory activity against several mammalian cell lines. []

(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)(phenyl)methanone scaffold

Compound Description: This chemical scaffold represents a series of compounds designed as TIE2 inhibitors. [] Within this series, compounds with a 5-keto-pyrrolopyrimidine core and either a sulfonamide or urea linker were explored. [] Sulfonamide-linked analogs exhibited good selectivity for TIE2 but lower potency, while urea-linked analogs showed high potency but less selectivity, inhibiting Trk kinases as well. []

Source and Classification

Tie2 kinase inhibitor 1 is classified as a receptor tyrosine kinase inhibitor, specifically targeting the Tie2 receptor (also known as TEK). The Tie2 receptor is involved in the regulation of endothelial cell function and is implicated in various pathological processes, including tumor growth and metastasis. The compound's development stems from the need for selective inhibitors that can modulate the Tie2 signaling pathway without affecting other kinases, thus minimizing off-target effects.

Synthesis Analysis

The synthesis of Tie2 kinase inhibitor 1 involves several key steps that focus on modifying existing chemical frameworks to enhance potency and selectivity. A notable method includes:

  • Starting Material: The synthesis often begins with multi-kinase inhibitors, which serve as a backbone for the development of more selective Tie2 inhibitors.
  • Modification: Structural modifications, such as reversing amide connectivity or incorporating specific moieties (e.g., aminotriazine), are employed to improve binding affinity and selectivity for Tie2 over other kinases.
  • Optimization: The synthesized compounds undergo structure-activity relationship (SAR) studies to identify the most effective substitutions that enhance inhibitory activity against Tie2.

Technical parameters such as reaction conditions (temperature, solvent choice) and purification methods (chromatography) are crucial for achieving high yields and purity of the final product .

Molecular Structure Analysis

The molecular structure of Tie2 kinase inhibitor 1 is characterized by its specific binding motifs that interact with the active site of the Tie2 receptor. Key features include:

  • Core Structure: The compound typically consists of a central scaffold that provides a platform for functional groups critical for binding.
  • Functional Groups: Various substituents are strategically placed to optimize interactions with the receptor, including hydrogen bond donors and acceptors.
  • Binding Mode: Crystallographic studies have elucidated the binding mode of these inhibitors within the Tie2 active site, revealing insights into how structural modifications influence potency.
Chemical Reactions Analysis

Tie2 kinase inhibitor 1 participates in several chemical reactions primarily related to its mechanism of action as an inhibitor:

  • Phosphorylation Inhibition: The compound effectively inhibits the autophosphorylation of the Tie2 receptor, which is a critical step in its activation. This inhibition prevents downstream signaling cascades that promote angiogenesis.
  • Dose-dependent Effects: Studies indicate that varying concentrations of the inhibitor lead to different levels of inhibition, highlighting its reversible nature with an IC50 value typically around 0.25 μM .
  • In vitro and In vivo Studies: Experimental assays demonstrate that this compound significantly disrupts angiogenic processes in cell cultures and animal models, showcasing its potential therapeutic applications .
Mechanism of Action

The mechanism of action for Tie2 kinase inhibitor 1 involves:

  • Allosteric Modulation: The inhibitor binds to an allosteric site on the Tie2 receptor, leading to conformational changes that inhibit its kinase activity.
  • Disruption of Angiogenic Signaling: By blocking Tie2 activation, the compound interferes with signaling pathways mediated by angiopoietins, particularly angiopoietin-1 and angiopoietin-2. This disruption is crucial in reducing tumor-associated vascularization .
  • Impact on Tumor Microenvironment: Inhibition of Tie2 activity alters the composition and function of myeloid cells within tumors, further contributing to reduced tumor growth and metastasis .
Physical and Chemical Properties Analysis

Tie2 kinase inhibitor 1 exhibits several notable physical and chemical properties:

  • Solubility: The compound is generally soluble in dimethyl sulfoxide at concentrations exceeding 10 mM, facilitating its use in various experimental setups.
  • Stability: Stability studies indicate that it can be stored at low temperatures without significant degradation over time.
  • Selectivity Profile: It has been shown to possess a selectivity ratio exceeding 200-fold compared to other kinases, underscoring its potential for targeted therapy .
Applications

The applications of Tie2 kinase inhibitor 1 span several scientific domains:

  • Cancer Therapy: Its primary application lies in oncology, where it is used to inhibit tumor growth by targeting angiogenesis. Preclinical studies have demonstrated efficacy in various cancer models .
  • Research Tool: The compound serves as a valuable tool for studying the role of Tie2 in vascular biology and tumor microenvironments.
  • Clinical Trials: Ongoing clinical trials are evaluating its safety and efficacy in patients with specific types of cancers characterized by high levels of angiogenesis related to Tie2 signaling .
Molecular Mechanisms of Tie2 Kinase Inhibition

Structural and Mechanistic Basis of Tie2 Selectivity

Tie2 kinase inhibitor 1 (CAS 948557-43-5) achieves its selectivity through precise interactions with unique regulatory elements in Tie2's kinase domain. The crystal structure of Tie2 (PDB: 3L8P) reveals an atypical nucleotide binding loop adopting an autoinhibitory conformation not observed in most kinases [2] [6]. This loop creates a distinct hydrophobic pocket adjacent to the ATP-binding site. The inhibitor's pyrimidine core exploits this feature through van der Waals contacts with Val898 and Ala900 in the hinge region, while its sulfonyl group forms hydrogen bonds with the backbone amide of Asp981 in the catalytic loop [1] [10].

Crucially, the activation loop of Tie2 maintains an "activated-like" conformation even in the unphosphorylated state, contrasting with kinases like VEGFR2 that require phosphorylation for activation. This unique architecture allows Tie2 kinase inhibitor 1 to bind with high affinity (IC₅₀ = 250 nM) while showing >200-fold selectivity against p38 (IC₅₀ = 50 μM) [1] [5]. Mutagenesis studies identify Tyr897 in the N-lobe as a critical regulator; phosphorylation at this residue induces conformational changes that impede inhibitor binding, explaining its specificity for the inactive Tie2 conformation [6].

Table 1: Key Structural Determinants of Tie2 Selectivity

Structural ElementConformation in Tie2Role in Inhibitor Binding
Nucleotide binding loopAutoinhibitoryCreates hydrophobic pocket for pyrimidine core
Activation loopActivated-like (unphosphorylated)Allows access to allosteric site
C-helixPartially displacedAccommodates chlorophenyl group
Tyr897UnphosphorylatedPermits deep pocket penetration

Comparative Inhibition Kinetics: Tie2 vs. Off-Target Kinases

Kinetic profiling demonstrates that Tie2 kinase inhibitor 1 operates through ATP-competitive inhibition with a Kᵢ of 38 nM against Tie2, significantly lower than observed for off-target kinases. The inhibitor exhibits slow dissociation kinetics (t₁/₂ > 60 min) from Tie2, contrasting with rapid dissociation (<5 min) from VEGFR2 and PDGFR1β [1] [5]. This prolonged target engagement stems from structural complementarity with Tie2's hydrophobic regulatory pocket, as confirmed by isothermal titration calorimetry showing favorable binding enthalpy (ΔH = -9.8 kcal/mol) [10].

Selectivity profiling reveals 200-fold greater potency for Tie2 (IC₅₀ = 250 nM) over p38 (IC₅₀ = 50 μM), and >10-fold selectivity against VEGFR2 (IC₅₀ = 3.2 μM), VEGFR3 (IC₅₀ = 4.1 μM), and PDGFR1β (IC₅₀ = 2.9 μM) [1] [5]. This selectivity profile originates from steric incompatibilities: the gatekeeper residue Thr815 in Tie2 (small hydrophobic) permits access to the hydrophobic back pocket, whereas bulkier residues in VEGFR2 (Phe916) and PDGFR1β (Phe961) create steric clashes with the inhibitor's thiazole moiety. Molecular dynamics simulations confirm that the chlorophenyl extension samples a subpocket inaccessible in other kinases due to conformational restrictions in their activation loops [6] [10].

Table 2: Kinetic Parameters of Tie2 Kinase Inhibitor 1

KinaseIC₅₀ (μM)Kᵢ (nM)Selectivity Fold vs. Tie2Dissociation t₁/₂ (min)
Tie20.25381>60
p38508200200<5
VEGFR23.249012.88.2
VEGFR34.163016.47.5
PDGFR1β2.945011.69.1

Ligand-Receptor Interaction Dynamics in Tie2-Angiopoietin Pathway Modulation

Tie2 kinase inhibitor 1 disrupts angiopoietin signaling by stabilizing the autoinhibited conformation of the kinase domain, preventing phosphorylation triggered by ligand binding. Angiopoietin-1 (Ang1) binding to Tie2's immunoglobulin domain 2 (Ig2) induces receptor clustering and conformational changes that displace the inhibitory N-terminal domain [3] [7]. Crystallographic studies show that inhibitor-bound Tie2 cannot adopt the extended conformation required for trans-autophosphorylation, effectively decoupling ligand binding from kinase activation [6].

Notably, the inhibitor exhibits differential effects on Ang1 versus Ang2 signaling. Ang1 requires tetrameric clustering for efficient Tie2 activation, while Ang2 functions primarily as a dimer. The inhibitor's allosteric action more potently disrupts Ang1-induced signaling (IC₅₀ = 232 nM in cellular assays) due to its greater dependence on precise receptor conformational changes [1] [3]. Mutagenesis studies identify His168 in the Ig2 domain as critical for both Ang1 and Ang2 binding. The inhibitor indirectly modulates this interface by restricting the flexibility of membrane-proximal fibronectin domains, reducing ligand-binding affinity by 8-fold through long-range conformational effects [7].

Role of Autophosphorylation and Downstream Signaling Disruption (PI3K/AKT, MAPK)

The inhibitor potently blocks Tie2 autophosphorylation at multiple regulatory sites, most significantly at Tyr1106 in the C-terminal tail. Phosphorylation at this site creates a docking motif for downstream effectors including Dok-R (docking protein) [4]. Inhibition kinetics show a linear correlation between phospho-Tyr1106 suppression and inhibitor concentration (R² = 0.98), with near-complete blockade at 1 μM [1] [4]. This specific disruption prevents Dok-R recruitment and subsequent phosphorylation, uncoupling Tie2 activation from cytoskeletal remodeling and cell migration pathways.

Downstream signaling analysis reveals differential inhibition of PI3K/AKT versus MAPK pathways. The inhibitor reduces AKT phosphorylation (Ser473) by 80% at 500 nM, while only partially suppressing ERK phosphorylation (40% inhibition) [1] [4]. This selectivity arises from the critical role of Dok-R in bridging Tie2 to PI3K activation: phosphorylated Dok-R recruits p85 regulatory subunits through SH2 domain interactions, while MAPK activation occurs through alternative adaptors like Grb2 that bind distinct phosphotyrosines. Computational modeling indicates that the inhibitor's preferential stabilization of the C-terminal tail conformation sterically hinders Dok-R binding more effectively than Grb2 association, explaining the pathway-selective effects.

Table 3: Key Autophosphorylation Sites and Functional Consequences of Inhibition

Phosphorylation SiteFunctional RoleDownstream PathwayInhibition at 500 nM
Tyr897Regulatory inhibitionPhosphatase recruitment65%
Tyr1100PI3K recruitmentAKT survival signaling72%
Tyr1106Dok-R dockingCell migration92%
Tyr1112Grb2 dockingMAPK proliferation45%

Properties

CAS Number

948557-43-5

Product Name

Tie2 kinase inhibitor 1

IUPAC Name

4-[4-(6-methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine

Molecular Formula

C26H21N3O2S

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C26H21N3O2S/c1-31-22-8-5-19-15-21(4-3-20(19)16-22)25-24(17-11-13-27-14-12-17)28-26(29-25)18-6-9-23(10-7-18)32(2)30/h3-16H,1-2H3,(H,28,29)

InChI Key

SINQIEAULQKUPD-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)S(=O)C)C5=CC=NC=C5

Solubility

Soluble in DMSO

Synonyms

Tie2-IN-5; Tie2 IN 5; Tie2IN5; Tie2 inhibitor 5; Tie2-inhibitor-5; Tie2 kinase inhibitor 5; Compound 5;

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)S(=O)C)C5=CC=NC=C5

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